1-(5-Chloro-2-methoxyphenyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea
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Description
1-(5-Chloro-2-methoxyphenyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea is a useful research compound. Its molecular formula is C16H20ClN3O2 and its molecular weight is 321.81. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Potent Inhibitors
Urea derivatives have been synthesized and studied for their role as potent inhibitors in various biological pathways. For example, the stereoselective synthesis of active metabolites of potent PI3 kinase inhibitors demonstrates the critical role of urea derivatives in developing therapeutic agents targeting specific enzymatic pathways (Zecheng Chen et al., 2010). Similarly, the design and synthesis of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives have shown significant antiproliferative effects against various cancer cell lines, highlighting their potential as anticancer agents (Jian Feng et al., 2020).
Molecular Interactions and Self-Assembly
Research on urea derivatives also extends to studying their molecular interactions and self-assembly capabilities. Complexation-induced unfolding of heterocyclic ureas to form multiply hydrogen-bonded complexes has been explored, revealing insights into the fundamental aspects of molecular recognition and self-assembly processes (P. Corbin et al., 2001).
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(4-pyrrolidin-1-ylbut-2-ynyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O2/c1-22-15-7-6-13(17)12-14(15)19-16(21)18-8-2-3-9-20-10-4-5-11-20/h6-7,12H,4-5,8-11H2,1H3,(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXNRIWSIZWYHFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NCC#CCN2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.